molecular formula C30H32O13 B1182260 mudanpioside C CAS No. 172760-03-1

mudanpioside C

Cat. No. B1182260
M. Wt: 600.6 g/mol
InChI Key:
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Description

Mudanpioside C is a compound identified among six new monoterpene glycosides, named mudanpioside-A to -F, isolated from the root cortex of Paeonia suffruticosa. These compounds were isolated as minor components from an ethanol extract, with their structures established based on spectral evidence (Lin et al., 1996).

Synthesis Analysis

Synthetic approaches for molecules like mudanpioside C often involve complex organic synthesis strategies, such as C-H bond functionalization. This process represents a significant aspect of organic chemistry, aiming at the direct and selective replacement of C-H bonds with new bonds, like C-C, C-O, and C-N, facilitated by transition metal catalysts (Godula & Sames, 2006).

Molecular Structure Analysis

The molecular structure of mudanpioside C, like its counterparts, is elucidated through spectral evidence, which is crucial for understanding its chemical nature and potential interactions. Although specific details on mudanpioside C's molecular structure are not provided, the general approach involves analyzing the molecule's functional groups and stereochemistry through techniques such as NMR and mass spectrometry.

Chemical Reactions and Properties

Chemical reactions involving mudanpioside C would likely involve its functional groups, particularly the glycosidic linkage. Mudanpioside C's reactivity could be influenced by the presence of these functional groups, which participate in various chemical reactions, including those involving C-H bond functionalization and metal-catalyzed transformations for organic synthesis (Murakami & Ishida, 2016).

Scientific Research Applications

  • Identification and Structural Analysis : Mudanpioside C has been identified as a monoterpene glycoside isolated from Paeonia suffruticosa, with its structure established through spectral evidence (Lin et al., 1996).

  • Pharmacological Studies : Research suggests that compounds like mudanpioside C from Paeonia species may play a role in inhibiting platelet aggregation, inflammation, and hemorrhage due to bacterial infection (Ding et al., 2000).

  • Anti-inflammatory Activity : Mudanpioside C has been identified as one of the compounds in Moutan Cortex (the root cortex of Paeonia suffruticosa) that significantly inhibits the activation of NF-κB, a key mediator in inflammation. This suggests its potential role in treating inflammatory diseases (Lu et al., 2019).

  • Calcium Antagonistic Activity : In a study focusing on hypertension disease therapy, mudanpioside C was identified as a potential calcium antagonist, suggesting its role in the regulation of intracellular calcium concentration and possible anti-hypertensive effects (Lu et al., 2019).

  • Anti-allergic Effects : Mudanpioside C has been identified in studies examining the chemical constituents of Paeonia suffruticosa with anti-allergic activity. This highlights its potential in developing treatments for allergic reactions (Shi et al., 2016).

  • Comprehensive Metabolomic Analysis : Research has also been conducted on the comprehensive metabolomic variations in Cortex Moutan from different root parts of Paeonia suffruticosa, including the identification and distribution of compounds like mudanpioside C (Xiao et al., 2015).

Safety And Hazards

Mudanpioside C is considered toxic and contains a pharmaceutically active ingredient . It is advised that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Mudanpioside C has shown potential as an anti-inflammatory agent due to its ability to inhibit NF-κB . This suggests that it could be further explored for its therapeutic potential in the treatment of inflammatory diseases .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSMTLNPCAHHGP-HRCYFWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mudanpioside C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
SS Li, Q Wu, DD Yin, CY Feng, ZA Liu, LS Wang - Phytochemistry, 2018 - Elsevier
Mu Dan Pi is a traditional Chinese medicine used to treat inflammation, cancer, allergies, diabetes, angiocardiopathy, and neurodegenerative diseases. In this study, the metabolome …
Number of citations: 48 www.sciencedirect.com
Y Lu, W Liu, M Zhang, Y Deng, M Jiang… - … and Alternative Medicine, 2019 - hindawi.com
… , benzoyloxypaeoniflorin, mudanpioside C, gallic acid, and paeonol. Among them, the NF-𝜅B inhibitor activity of galloylpaeoniflorin, benzoyloxypaeoniflorin, and mudanpioside C is first …
Number of citations: 11 www.hindawi.com
C Xiao, M Wu, Y Chen, Y Zhang, X Zhao… - Phytochemical …, 2015 - Wiley Online Library
Introduction The distribution of metabolites in the different root parts of Cortex Moutan (the root bark of Paeonia suffruticosa Andrews) is not well understood, therefore, scientific …
Y Lu, Y Deng, W Liu, M Jiang, G Bai - Phytochemical Analysis, 2019 - Wiley Online Library
… , benzoylpaeoniflorin and mudanpioside C), one … , mudanpioside C and 1,2,3,4,6-O-pentagalloylglucose is first reported. Additionally, paeoniflorin, benzoylpaeoniflorin, mudanpioside C …
S Xu, L Yang, X Zeng, M Zhang… - … Communications in Mass …, 2006 - Wiley Online Library
… Thus compound 41 was tentatively characterized as mudanpioside C in which the linkage positions of benzoyl and p-hydroxybenzoyl radicals are opposite to benzoyloxypaeoniflorin. …
YH Shi, S Zhu, YW Ge, K Toume, Z Wang… - … of Pharmaceutical and …, 2016 - Elsevier
… Paeonia species revealed that paeoniflorin, benzoylpaeoniflorin, galloylpaeoniflorin, oxypaoniflorin and albiflorin were predominant constituents in all the samples; mudanpioside C …
Number of citations: 54 www.sciencedirect.com
Z Wang, J Shen, P Li, S Liu, F Yi, H Liu, F Wu… - Chinese Herbal …, 2017 - Elsevier
… are selected as quality markers of MC, such as oxypaeoniflorin, apiopaeonoside, albiflorin, paeonolide, paeoniflorin, 1,2,3,4,6penta-O-galloyl-β-D-glucose, mudanpioside C and …
Number of citations: 16 www.sciencedirect.com
S Wang, J Huang, H Mao, Y Wang, R Kasimu, W Xiao… - Molecules, 2014 - mdpi.com
… Mudanpioside C can be used for treating and preventing cardiovascular diseases [20].while benzoylpaeoniflorin inhibited the replication of hepatitis B Virus [21] and has lipoxygenase …
Number of citations: 9 www.mdpi.com
MH Yean, JY Lee, JS Kim, SS Kang - Korean Journal of …, 2008 - koreascience.kr
From the polar fractions of 70% EtOH extract of Paeonia lactiflora roots (Paeoniaceae), ten monoterpene glucosides were isolated and identified as lactiflorin (1), benzoylpaeoniflorin (2)…
Number of citations: 13 koreascience.kr
L Hang-yun, L Qian-de, MA Zeng-chun… - Journal of Chinese …, 2014 - jcmss.com.cn
Abstract: To investigate the chemical comparison between decoctions of Radix Paeoniae Rubra and Radix Paeoniae Alba, the samples from legal market were compared using ultra-…
Number of citations: 8 www.jcmss.com.cn

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